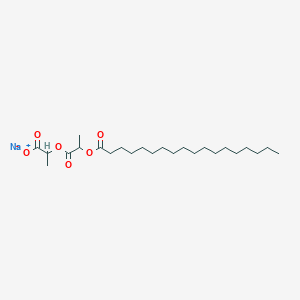

Sodium stearoyl-2-lactylate

Description

Properties

CAS No. |

25383-99-7 |

|---|---|

Molecular Formula |

C24H44NaO6 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate |

InChI |

InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27); |

InChI Key |

OXXZDFRVEHURLA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na] |

Other CAS No. |

25383-99-7 |

physical_description |

White or slightly yellowish powder or brittle solid with a characteristic odou |

Related CAS |

5793-94-2 (Parent) |

solubility |

Insoluble in water. Soluble in ethanol |

Synonyms |

Stearolacs |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Stearoyl-2-Lactylate: Pathways and Reaction Mechanisms

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium Stearoyl-2-Lactylate (SSL), a versatile and widely utilized emulsifier, plays a crucial role in various industrial applications, including food, cosmetics, and pharmaceuticals.[1][2][3] Its synthesis, primarily from bio-renewable feedstocks, involves the esterification of stearic acid with lactic acid, followed by neutralization.[1][4] This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the production of this compound.

Principal Synthesis Pathways

The commercial production of this compound is predominantly achieved through two distinct manufacturing processes, primarily differing in the sequence of esterification and neutralization.[4]

1.1. Pathway 1: Esterification Followed by Neutralization

This common method involves the direct esterification of stearic acid and lactic acid to form stearoyl lactylic acid, which is subsequently neutralized with a sodium base to yield the final product.[1][4] This process is favored for its straightforward approach.

Caption: Pathway 1: Esterification followed by neutralization.

1.2. Pathway 2: Neutralization Followed by Esterification

An alternative route involves the initial neutralization of lactic acid with a sodium base, followed by esterification with stearic acid.[4] This method can influence the reaction kinetics and the final product composition.

References

An In-depth Technical Guide to the Physicochemical Properties of Sodium Stearoyl-2-Lactylacylate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium Stearoyl-2-Lactylate (SSL), an anionic surfactant and emulsifier widely utilized in the pharmaceutical, food, and cosmetic industries. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating key data, detailing experimental protocols for its characterization, and discussing its application in pharmaceutical formulations.

Introduction to Sodium Stearoyl-2-Lactylacylate (SSL)

This compound is the sodium salt of the stearic acid ester of lactyl lactate.[1] It is a versatile excipient, valued for its emulsifying, stabilizing, and dough-strengthening properties.[2] Commercial SSL is typically a mixture of sodium salts of stearoyl lactylic acids, with minor proportions of other related acid salts.[3] It is produced through the esterification of stearic acid with lactic acid, followed by neutralization with a sodium source.[3] SSL is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food and is also approved for use in pharmaceutical and cosmetic products.[4][5][6]

Physicochemical Properties

The functionality of SSL in various applications is dictated by its physicochemical properties. A summary of these key properties is presented below.

General Properties

SSL is a white to slightly yellowish powder or a brittle solid with a characteristic odor.[7] It is slightly hygroscopic and may become sticky in moist air.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₃NaO₆ | |

| Molecular Weight | 450.59 g/mol | |

| HLB Value | 10 - 12 (calculated/reported) 8.3 (reported) | [3],[8] |

| Critical Micelle Concentration (CMC) | 0.05 wt% (in water at 25°C) | [9] |

| Melting Point | 45 - 55 °C 54.6 °C (Melting Transition) | [10],[9] |

| Acid Value | 60 - 130 mg KOH/g | [7][11] |

| Ester Value | 90 - 190 | [7] |

| Sodium Content | 2.5 - 5.0 % | [7] |

| Total Lactic Acid | 15 - 40 % | [7] |

Solubility Profile

The solubility of SSL is a critical factor in its application as an emulsifier and formulation excipient.

| Solvent | Solubility | References |

| Water | Insoluble in cold water; dispersible in warm water. | [11] |

| Ethanol | Soluble | [11] |

| Hot Oils and Fats | Soluble | |

| Acetone | Soluble | [8] |

| Ether | Soluble | [8] |

| Chloroform | Soluble | [8] |

Experimental Protocols for Characterization

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of SSL.

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is a crucial parameter that indicates the emulsifying characteristics of a surfactant. For an ester-based surfactant like SSL, the HLB can be experimentally determined using the saponification method.

Principle: The HLB value of a fatty acid ester can be calculated from its saponification value (S) and the acid value (A) of the fatty acid from which it is derived, using the formula: HLB = 20 * (1 - S/A).

Experimental Protocol:

-

Determination of Saponification Value (S):

-

Accurately weigh approximately 2 g of SSL into a 250 mL round-bottom flask.

-

Add 25.0 mL of 0.5 N alcoholic potassium hydroxide (KOH) solution.

-

Connect the flask to a reflux condenser and heat the mixture on a water bath for 30-60 minutes.

-

Allow the solution to cool to room temperature.

-

Add a few drops of phenolphthalein indicator and titrate the excess KOH with standardized 0.5 N hydrochloric acid (HCl).

-

Perform a blank titration with 25.0 mL of the 0.5 N alcoholic KOH solution without the SSL sample.

-

Calculate the saponification value using the following formula: S = [(B - V) * N * 56.1] / W Where:

-

B = volume (mL) of HCl used for the blank

-

V = volume (mL) of HCl used for the sample

-

N = normality of the HCl solution

-

W = weight (g) of the SSL sample

-

56.1 = molecular weight of KOH

-

-

-

Determination of Acid Value of the Fatty Acid (A):

-

To determine the acid value of the constituent fatty acid (stearic acid), it must first be isolated. This can be done by saponifying a larger sample of SSL, acidifying the mixture to precipitate the fatty acid, and then extracting the fatty acid with a suitable solvent (e.g., petroleum ether).

-

Accurately weigh approximately 1 g of the isolated stearic acid into a 250 mL flask.

-

Dissolve the sample in 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol and diethyl ether).

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 N sodium hydroxide (NaOH) until a faint pink color persists for at least 30 seconds.

-

Calculate the acid value using the following formula: A = (V * N * 56.1) / W Where:

-

V = volume (mL) of NaOH used for the titration

-

N = normality of the NaOH solution

-

W = weight (g) of the stearic acid sample

-

-

-

Calculation of HLB Value:

-

Use the determined S and A values to calculate the HLB: HLB = 20 * (1 - S/A)

-

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. It can be determined by measuring the change in a physical property, such as surface tension, as a function of surfactant concentration.

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol:

-

Preparation of Stock Solution:

-

Prepare a stock solution of SSL in deionized water at a concentration significantly above the expected CMC (e.g., 1 wt%). Gentle heating may be required to aid dissolution.

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 0.001 wt% to 0.5 wt%).

-

-

Surface Tension Measurement:

-

Measure the surface tension of each dilution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

-

Ensure the instrument is properly calibrated and that the ring or plate is thoroughly cleaned between measurements.

-

-

Data Analysis:

-

Plot the measured surface tension values (γ) as a function of the logarithm of the SSL concentration (log C).

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and crystallization.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of SSL powder into a standard aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 100°C).

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating scan is often performed to observe the behavior of the melt-quenched material.

-

-

Data Analysis:

-

The resulting thermogram will show peaks corresponding to thermal transitions. The peak onset and peak maximum of an endothermic event represent the onset of melting and the melting temperature, respectively. The area under the peak corresponds to the enthalpy of fusion.

-

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of SSL powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Data Analysis:

-

The resulting spectrum should be analyzed for characteristic absorption bands. Key bands for SSL include:

-

~2918 and ~2849 cm⁻¹: C-H stretching of the stearoyl aliphatic chain.

-

~1736 cm⁻¹: C=O stretching of the ester groups.

-

~1122 cm⁻¹: C-O stretching of the ether and ester linkages.

-

-

Application in Pharmaceutical Formulations and Drug Delivery

SSL is a valuable excipient in pharmaceutical formulations due to its emulsifying, solubilizing, and stabilizing properties. It can be used in the development of various dosage forms, including oral solid dosage forms, semi-solid preparations, and parenteral emulsions.

Role as an Excipient

-

Emulsifier: In oral and topical emulsions, SSL facilitates the formation and stabilization of oil-in-water (O/W) emulsions.

-

Solubilizer: For poorly water-soluble drugs, SSL can enhance their solubility and dissolution rate, potentially improving bioavailability.

-

Wetting Agent: In solid dosage forms, SSL can act as a wetting agent to improve the dissolution of hydrophobic active pharmaceutical ingredients (APIs).

-

Lubricant: In tablet manufacturing, SSL can function as a lubricant to reduce friction between the tablet and the die wall.

Drug-Excipient Compatibility and Potential Interactions

Assessing the compatibility of SSL with an API is a critical step in preformulation studies. Potential interactions can be chemical or physical in nature and may impact the stability, efficacy, and safety of the final drug product.

Potential Interactions:

-

Ionic Interactions: As an anionic surfactant, SSL has the potential to interact with cationic APIs, which could lead to the formation of insoluble complexes and affect drug release.

-

Hydrolysis: The ester linkages in SSL are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. This could be catalyzed by acidic or basic APIs or other excipients.

-

Maillard Reaction: Although less common for SSL itself, excipients containing reactive carbonyl groups can undergo Maillard reactions with APIs containing primary or secondary amine groups. It is important to consider the overall formulation composition.

Experimental Protocol for API-Excipient Compatibility Screening:

-

Sample Preparation:

-

Prepare binary mixtures of the API and SSL at different ratios (e.g., 1:1, 1:5, and 5:1 by weight).

-

Prepare a physical mixture by gentle blending.

-

Prepare a "wet" mixture by adding a small amount of water (e.g., 5-10%) to simulate the effect of moisture.

-

Store the mixtures in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH, 50°C) and at a control condition (e.g., 5°C).

-

Store samples of the pure API and SSL under the same conditions as controls.

-

-

Analytical Testing:

-

At predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks), analyze the samples using the following techniques:

-

Visual Observation: Note any changes in color, appearance, or physical state.

-

Differential Scanning Calorimetry (DSC): Look for changes in the melting endotherms of the API and SSL, such as shifts in peak temperature, changes in peak shape, or the appearance of new peaks, which can indicate an interaction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the mixtures to those of the pure components. The appearance of new peaks or the disappearance or shifting of existing peaks can indicate a chemical interaction.

-

High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method to quantify the API and detect the formation of any degradation products. A decrease in the peak area of the API or the appearance of new peaks in the chromatograms of the mixtures would indicate incompatibility.

-

-

-

Data Interpretation:

-

Significant changes in the physical or chemical properties of the mixtures compared to the pure components suggest a potential incompatibility that requires further investigation.

-

Conclusion

This compound is a multifunctional excipient with a well-defined physicochemical profile that makes it suitable for a wide range of pharmaceutical applications. Its emulsifying and solubilizing properties are particularly beneficial for the formulation of poorly soluble drugs. A thorough understanding and experimental characterization of its properties, as outlined in this guide, are essential for its effective and safe use in drug development. While SSL is generally considered to be a stable and compatible excipient, it is crucial to perform drug-excipient compatibility studies for each new formulation to ensure the stability and performance of the final drug product.

References

- 1. WO2013183422A1 - Sodium stearoyl lactylate preparation - Google Patents [patents.google.com]

- 2. Sodium Stearoyl Lactylate (SSL) | American Society of Baking [asbe.org]

- 3. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 5. eCFR :: 21 CFR 172.846 -- Sodium stearoyl lactylate. [ecfr.gov]

- 6. foodsweeteners.com [foodsweeteners.com]

- 7. fao.org [fao.org]

- 8. chembk.com [chembk.com]

- 9. Physicochemical characterization of sodium stearoyl lactylate (SSL), polyoxyethylene sorbitan monolaurate (Tween 20) and κ-carrageenan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spellfoods.com [spellfoods.com]

- 11. Sodium Stearoyl Lactylate | C24H43NaO6 | CID 23671849 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Stearoyl-2-Lactylate for Researchers and Drug Development Professionals

Introduction

Sodium stearoyl-2-lactylate (SSL), a versatile and widely utilized anionic surfactant, has garnered significant attention across the pharmaceutical, food, and cosmetic industries. Its unique molecular structure, comprising both hydrophilic and lipophilic moieties, imparts excellent emulsifying, stabilizing, and conditioning properties. This technical guide provides a comprehensive overview of the molecular and chemical properties of SSL, detailed experimental protocols for its characterization, and insights into its applications, particularly relevant to drug development professionals.

Molecular Structure and Chemical Formula

This compound is the sodium salt of the ester formed from stearic acid and lactoyl lactic acid. The presence of the long, saturated C18 stearoyl chain provides lipophilicity, while the carboxylate and ester groups from the lactic acid dimer contribute to its hydrophilic nature.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | Sodium 2-{[2-(octadecanoyloxy)propanoyl]oxy}propanoate |

| CAS Number | 25383-99-7 |

| Chemical Formula | C₂₄H₄₃NaO₆ |

| Molecular Weight | 450.592 g/mol |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

| InChI | InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);/q;+1/p-1 |

Physicochemical Properties

The physicochemical properties of SSL are crucial for its functionality in various applications. These properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to slightly yellowish powder or brittle solid with a characteristic odor. | [1] |

| Melting Point | 49 °C (120 °F; 322 K) | |

| Solubility | Insoluble in water; soluble in ethanol and hot oils and fats. Dispersible in warm water. | [1] |

| HLB Value | 10-12 | |

| Acid Value | 60 - 130 mg KOH/g | [1][2] |

| Ester Value | 90 - 190 mg KOH/g | [1] |

| Sodium Content | 2.5% - 5.0% | [1] |

| Total Lactic Acid | 15% - 40% | [1] |

Synthesis of this compound

The commercial production of this compound is typically achieved through the esterification of stearic acid with lactic acid, followed by neutralization with a sodium base, such as sodium hydroxide or sodium carbonate. There are two primary manufacturing process sequences: one where esterification precedes neutralization, and another where neutralization is the initial step.

Figure 1: Generalized synthesis pathway for this compound.

Experimental Protocols for Characterization

Accurate characterization of SSL is essential for quality control and formulation development. The following are detailed methodologies for key analytical techniques.

Determination of Sodium Content by Atomic Absorption Spectroscopy

This method determines the concentration of sodium in the sample.

Reagents and Solutions:

-

Stock Lanthanum Solution: Transfer 5.86 g of lanthanum oxide (La₂O₃) to a 100 ml volumetric flask. Wet with a few ml of water, then slowly add 25 ml of hydrochloric acid and swirl until dissolved. Dilute to volume with water.[1]

-

Stock Sodium Solution (1 mg/mL): Transfer 1.271 g of sodium chloride (previously dried at 105°C for 2 hours) to a 500 ml volumetric flask, dissolve in and dilute to volume with water.[1]

-

Standard Sodium Solutions: Prepare a series of standards containing 2.0, 4.0, and 5.0 µg of Na per ml by diluting the Stock Sodium Solution with the Stock Lanthanum Solution and water.[1]

Sample Preparation:

-

Accurately weigh about 250 mg of the SSL sample into a 30 ml beaker.[1]

-

Dissolve the sample in 10 ml of alcohol with heating.[1]

-

Quantitatively transfer the solution to a 25 ml volumetric flask.[1]

-

Rinse the beaker with two 5 ml portions of alcohol, adding the washings to the flask. Dilute to volume with alcohol and mix.[1]

-

Transfer 0.25 ml of this solution and 2.5 ml of the Stock Lanthanum Solution to a second 25 ml volumetric flask, dilute to volume with water, and mix.[1]

Procedure:

-

Concomitantly determine the absorbance of the Standard Sodium Solutions and the prepared sample solution at 589 nm using a suitable atomic absorption spectrophotometer.[1]

-

Plot a calibration curve of absorbance versus concentration of the standards.

-

Determine the concentration of sodium in the sample preparation from the calibration curve.[1]

High-Performance Liquid Chromatography (HPLC) for Lactic Acid Content

This method is used to determine the amount of lactic acid derived from SSL after saponification and derivatization.[3][4]

Instrumentation:

-

High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., Gemini-NX C18 110Å, 4.6 mm I.D. × 250 mm, 5 μm particle size).[5]

Mobile Phase and Conditions:

-

A new HPLC method uses a C18 column with water and methanol as eluents.[5]

-

Another method involves isocratic elution with water (pH 2.75 with phosphoric acid) at a flow rate of 1.0 mL/min for the determination of lactic acid.[5]

-

For derivatized lactic acid (with 2-nitrophenyl hydrazine), detection is performed at 400 nm.[5]

Sample Preparation (General Principle):

-

Saponify the SSL sample to liberate lactic acid.

-

Derivatize the liberated lactic acid with a suitable agent, such as 2-nitrophenyl hydrazine, to enhance its chromatographic detection.[3][4]

-

Inject the derivatized sample into the HPLC system.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of SSL, such as its melting point.

Procedure:

-

Accurately weigh approximately 30 mg of the powdered SSL sample into a DSC pan.[6]

-

Place the pan in a microcalorimeter under a nitrogen atmosphere.[6]

-

Heat the sample from 2 °C to 80 °C at a scanning rate of 1.2 °C/min.[6]

-

An empty pan is used as a reference.[6]

-

Record the heat flow as a function of temperature to obtain the DSC thermogram.

Fourier Transform Infrared-Attenuated Total Reflectance (FTIR-ATR) Spectroscopy

FTIR-ATR is used to identify the functional groups present in the SSL molecule.

Procedure:

-

Place a small amount of the SSL sample directly on the ATR crystal of the FTIR spectrometer.

-

Collect the spectra in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

-

Perform 32 scans per sample and average them to obtain the final spectrum.[6]

Figure 2: General analytical workflow for the characterization of this compound.

Applications in Drug Development

As an FDA-approved excipient, this compound offers several advantages in pharmaceutical formulations. Its primary role is as an emulsifier and stabilizer in oil-in-water emulsions, which are common in topical creams, lotions, and oral liquid formulations.

Role as an Emulsifier: In drug delivery systems, SSL can:

-

Enhance the solubility and bioavailability of poorly water-soluble drugs: By forming stable emulsions, SSL can increase the dispersion of lipophilic active pharmaceutical ingredients (APIs) in aqueous media.

-

Improve the physical stability of formulations: SSL prevents the coalescence of oil droplets, thereby extending the shelf-life of emulsified products.

-

Modify drug release profiles: The interfacial layer formed by SSL can influence the partitioning and diffusion of the API from the oil phase to the aqueous phase.

Figure 3: Schematic representation of SSL's role as an emulsifier in an oil-in-water drug delivery system.

Interaction with Biological Systems

Recent research has indicated that dietary emulsifiers, including SSL, can interact with the gut microbiota.[7] One in vitro study demonstrated that SSL could alter the composition of the gut microbiome, notably reducing the abundance of certain butyrate-producing bacteria.[7] This is a pertinent consideration for the development of oral drug formulations, as alterations in the gut microbiome can potentially impact drug metabolism and absorption. For drug development professionals, understanding the potential effects of excipients on the gut microbiome is an emerging area of importance for ensuring the safety and efficacy of orally administered drugs.

Conclusion

This compound is a well-characterized excipient with a favorable safety profile and versatile functionality.[8] Its utility as an emulsifier and stabilizer makes it a valuable component in a wide range of pharmaceutical formulations. The detailed analytical protocols provided in this guide offer a robust framework for its quality assessment. As the understanding of excipient-gut microbiome interactions grows, the impact of SSL in oral formulations will continue to be an area of active research, further informing its application in drug development.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of sodium stearoyl lactylates in foods using HPLC after derivatization with 2-nitrophenyl hydrazine [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical characterization of sodium stearoyl lactylate (SSL), polyoxyethylene sorbitan monolaurate (Tween 20) and κ-carrageenan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary Emulsifier Sodium Stearoyl Lactylate Alters Gut Microbiota in vitro and Inhibits Bacterial Butyrate Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

Hydrophilic-lipophilic balance (HLB) value of sodium stearoyl-2-lactylate

An In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sodium Stearoyl-2-Lactylate

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2] Introduced by William C. Griffin in 1949, the HLB system provides a numerical value to represent the balance between the water-loving (hydrophilic) and oil-loving (lipophilic) portions of a surfactant.[1][3] This value is crucial for formulators in selecting the appropriate emulsifier to achieve stable emulsions. The scale typically ranges from 0 to 20, where a lower HLB value signifies a more lipophilic (oil-soluble) surfactant, and a higher HLB value indicates a more hydrophilic (water-soluble) surfactant.[1][4] For professionals in drug development, understanding the HLB value is essential for creating stable and effective delivery systems such as emulsions, creams, and lotions.

This compound (SSL): An Overview

This compound (SSL), also known by the E number E481, is a versatile and FDA-approved anionic surfactant.[5][6] It is synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with a sodium source. The resulting commercial product is a mixture of sodium salts of stearoyl lactylic acids and minor amounts of other related acid salts.[5] Structurally, it possesses a lipophilic stearic acid tail and a hydrophilic sodium lactylate head, making it an effective surface-active agent.[6] SSL is widely used in the food, pharmaceutical, and cosmetic industries as an emulsifier, stabilizer, and dough conditioner.[7][8]

HLB Value of this compound

The HLB value of a surfactant dictates its function within a formulation. Values in the range of 8 to 16 are typically indicative of good oil-in-water (O/W) emulsifiers.[1] this compound falls within this range, making it particularly effective for creating stable O/W emulsions.[5][6] While there is some variation in reported values depending on the specific commercial grade and determination method, the generally accepted HLB range is 10-12.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| HLB Value | 10 - 12 | [5][6] |

| Alternate HLB Value | 8.3 | [9][10][11] |

| Molecular Formula | C24H43NaO6 | [12][13] |

| Molecular Weight | ~450.6 g/mol | [12] |

| CAS Number | 25383-99-7 | [5] |

| Appearance | White to yellowish powder or brittle solid | |

| Solubility | Dispersible in warm water; Soluble in ethanol and hot oils | [5] |

Methodologies for HLB Value Determination

The HLB value of a surfactant can be determined through theoretical calculations based on its molecular structure or through empirical experimental methods.

Theoretical Calculation Methods

4.1.1 Griffin's Method Developed in 1949, Griffin's method is primarily for non-ionic surfactants. The HLB is calculated based on the molecular weight of the hydrophilic portion of the molecule.[1]

The general formula is: HLB = 20 * (Mh / M) Where:

For esters of polyhydric alcohols (like SSL), a variation of the formula can be used: HLB = 20 * (1 - S / A) Where:

4.1.2 Davies' Method In 1957, Davies proposed a method that calculates the HLB value by assigning numerical values to the various functional groups within the surfactant molecule.[1][3] This method has the advantage of being applicable to a wider range of surfactants, including anionic ones like SSL, by considering the relative strengths of different groups.[3]

The formula is: HLB = 7 + Σ(Hydrophilic group values) - n * (Lipophilic group value) Where:

-

n is the number of lipophilic groups in the molecule.

-

Specific values are assigned to groups (e.g., -COO- (Na+), -OH, -CH2-, -CH3).

Caption: Theoretical pathways for calculating HLB values.

Experimental Protocol for HLB Determination

The required HLB of an oil phase, and thus the optimal HLB for an emulsifier like SSL, can be determined experimentally by preparing a series of emulsions. This method involves blending two known surfactants—one with a high HLB and one with a low HLB—in varying ratios to find the blend that provides the most stable emulsion for a specific oil.[2]

Objective: To determine the required HLB of a given oil phase, which corresponds to the optimal HLB of the emulsifier system.

Materials:

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Distilled water

-

High HLB surfactant (e.g., Polysorbate 20, HLB = 16.7)

-

Low HLB surfactant (e.g., Sorbitan Oleate, HLB = 4.3)

-

Beakers, graduated cylinders, homogenizer

-

Microscope or particle size analyzer

Procedure:

-

Prepare Surfactant Blends: Create a series of surfactant blends by mixing the high and low HLB surfactants in different weight ratios (e.g., 9:1, 8:2, ... 1:9). Calculate the final HLB of each blend using the formula: HLB_blend = (Mass_A * HLB_A) + (Mass_B * HLB_B) / (Mass_A + Mass_B)

-

Prepare Emulsions: For each surfactant blend, prepare an oil-in-water emulsion. A typical formulation might be 5% surfactant blend, 30% oil phase, and 65% water.

-

Homogenization: Add the oil phase containing the dissolved surfactant blend to the water phase and homogenize under consistent conditions (e.g., 5000 rpm for 5 minutes) for all samples.

-

Stability Assessment: Store the prepared emulsions in clear, sealed containers at a constant temperature. Evaluate their stability after set time intervals (e.g., 1 hour, 24 hours, 1 week) by observing:

-

Determine Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the "required HLB" of the oil phase.

Caption: Experimental workflow for determining required HLB.

Applications in Drug Development and Formulation

The HLB value of 10-12 makes this compound an excellent oil-in-water (O/W) emulsifier.[5] This property is highly valuable in pharmaceutical and cosmetic formulations where the goal is to incorporate an oily or lipophilic active pharmaceutical ingredient (API) into an aqueous base.

-

Topical Formulations: In creams and lotions, SSL facilitates the creation of stable O/W emulsions that have a pleasant, non-greasy feel and can effectively deliver both hydrophilic and lipophilic active ingredients to the skin.

-

Oral Drug Delivery: SSL can be used to formulate O/W emulsions or self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Parenteral Formulations: For intravenous drug delivery, SSL can be a component in stable nanoemulsions, which serve as carriers for lipophilic drugs, reducing particle size and improving systemic distribution.[15]

The balance of hydrophilic and lipophilic properties in SSL allows it to effectively reduce the interfacial tension between oil and water, preventing droplet coalescence and ensuring long-term product stability.

Caption: Relationship between SSL structure and its function.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

- 6. foodadditives.net [foodadditives.net]

- 7. Page loading... [wap.guidechem.com]

- 8. foodsweeteners.com [foodsweeteners.com]

- 9. SODIUM STEAROYL LACTYLATE(SSL) [chembk.com]

- 10. Food Additives Sodium Stearoyl Lactylate 25383-99-7 [sunwisechem.com]

- 11. Sodium Stearoyl Lactylate [myskinrecipes.com]

- 12. Sodium Stearoyl Lactylate | C24H43NaO6 | CID 23671849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Dispersibility of Sodium Stearoyl-2-Lactylate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dispersibility of sodium stearoyl-2-lactylate (SSL) in aqueous solutions. SSL is a versatile and widely used anionic emulsifier in the food, pharmaceutical, and cosmetic industries.[1] A thorough understanding of its behavior in aqueous environments is crucial for formulation development, particularly in the context of drug delivery systems.

Physicochemical Properties of this compound

This compound is the sodium salt of stearic acid esterified with a lactic acid dimer. Commercial SSL is typically a mixture of sodium salts of stearoyl lactylic acids and minor proportions of other related acid salts.[1] It is a white or slightly yellowish powder or brittle solid with a characteristic odor.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₄H₄₃NaO₆ | [2] |

| Molecular Weight | 450.59 g/mol | |

| HLB Value | 10-12 | [1][2] |

| Appearance | White to slightly yellowish powder or brittle solid | [2] |

| Melting Range | 46–52 °C | [2] |

| Critical Micelle Concentration (CMC) | 0.05 wt% | [3] |

| Krafft Point | ~45 °C |

Solubility and Dispersibility in Aqueous Solutions

The solubility and dispersibility of SSL in water are highly dependent on temperature. It is generally described as insoluble or poorly soluble in cold water but dispersible in warm water.[2] One source specifies its water solubility as 5.34 mg/L at 20°C.[4]

Effect of Temperature

The Krafft point of SSL is approximately 45°C. Below this temperature, the solubility of the surfactant is limited. Above the Krafft point, the solubility increases sharply, and the formation of micelles becomes possible. Heat treatment of water is therefore necessary for the effective dispersion of SSL.

Effect of pH

The pH of the aqueous solution significantly influences the phase behavior of SSL dispersions, primarily due to the presence of free fatty acids in commercial-grade SSL.

-

Below pH 5: At temperatures above its Krafft point, SSL forms hexagonal II phases.

-

Above pH 5: At higher pH levels, the fatty acids become ionized, leading to the formation of lamellar phases at temperatures between 45–85°C.

Effect of Electrolytes

The presence of electrolytes can affect the properties of SSL in aqueous solutions. For instance, the addition of potassium chloride (KCl) has been shown to modify the critical micelle concentration (CMC) of SSL solutions.[3] This is attributed to the chemical nature of the anionic surfactant, where the electrostatic repulsion between the head groups is influenced by the ionic strength of the medium.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the solubility and dispersibility of SSL.

Determination of Dispersibility

This protocol is adapted from a patent describing a method to evaluate the dispersibility of SSL preparations in water at 20°C.

Objective: To quantify the dispersibility of SSL in water by measuring the amount of insoluble residue.

Materials:

-

This compound sample

-

Deionized water

-

100 mL glass beaker (inner diameter: 50 mm; height: 70 mm)

-

Three-one motor with a stirring wing (38 mm in diameter with three blades)

-

Stainless steel strainer with a pore size of 250 µm

-

Glass petri dish

-

Hot-air drying oven

Procedure:

-

Place 47.5 g of deionized water at 20°C into the 100 mL glass beaker.

-

Add 2.5 g of the SSL preparation at the same temperature to the water.

-

Stir the mixture at 500 rpm for 60 seconds using the three-one motor to prepare a mixed liquid.

-

Pour the mixed liquid into the stainless steel strainer.

-

Collect the residue remaining in the strainer.

-

Place the collected residue on a glass petri dish.

-

Dry the residue in a hot-air oven at 105°C for 2 hours.

-

Measure the weight (g) of the dried matter remaining on the glass petri dish. The lower the weight of the dried residue, the better the dispersibility.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines the general procedure for determining the CMC of a surfactant using the surface tension method.

Objective: To determine the concentration at which SSL molecules begin to form micelles in an aqueous solution.

Materials:

-

This compound

-

Deionized water

-

Surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)

-

A series of volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of SSL in deionized water. Since SSL is poorly soluble in cold water, prepare the stock solution in warm water (e.g., 60°C) and then allow it to cool to the desired experimental temperature (e.g., 25°C), ensuring the concentration is below the solubility limit at that temperature.

-

Prepare a series of dilutions of the SSL stock solution with deionized water. The concentration range should span the expected CMC.

-

Calibrate the surface tensiometer with deionized water.

-

Measure the surface tension of each SSL solution, starting from the most dilute and progressing to the most concentrated. Allow each solution to equilibrate before measurement.

-

Plot the surface tension as a function of the logarithm of the SSL concentration.

-

The CMC is the point at which the surface tension ceases to decrease significantly with increasing concentration. This is identified as the breakpoint in the plot.

Determination of the Krafft Point by Conductivity Measurement

This protocol describes a common method for determining the Krafft point of an ionic surfactant.

Objective: To determine the temperature at which the solubility of SSL becomes equal to its CMC.

Materials:

-

This compound

-

Deionized water

-

Conductivity meter with a temperature probe

-

Temperature-controlled water bath

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare an aqueous solution of SSL at a concentration known to be above the CMC at temperatures above the Krafft point.

-

Cool the solution to a temperature where the SSL precipitates out.

-

Place the solution in the temperature-controlled water bath on a magnetic stirrer and begin slow heating.

-

Immerse the conductivity probe and temperature probe into the solution.

-

Record the conductivity and temperature at regular intervals as the solution is slowly heated.

-

Plot the conductivity as a function of temperature.

-

The Krafft point is identified as the temperature at which there is a sharp increase in the slope of the conductivity versus temperature curve.

Particle Size Analysis of SSL Dispersions by Dynamic Light Scattering (DLS)

This protocol provides a general guideline for analyzing the particle size distribution of an SSL dispersion.

Objective: To measure the size distribution of particles in an aqueous dispersion of SSL.

Materials:

-

SSL dispersion

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes

-

Deionized water (for dilution)

Procedure:

-

Prepare the SSL dispersion in deionized water at the desired concentration and temperature.

-

If necessary, dilute the dispersion with deionized water to a concentration suitable for DLS analysis, ensuring the sample is optically clear or slightly hazy.

-

Transfer the sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

-

Perform the DLS measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles and use this information to calculate the particle size distribution.

-

Analyze the resulting data to obtain the mean particle size (e.g., Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Visualizations

Experimental Workflow for Characterizing SSL

Caption: Workflow for the physicochemical characterization of SSL.

Logical Relationship of SSL Properties in Aqueous Systems

Caption: Interplay of factors affecting SSL's aqueous behavior.

Applications in Drug Delivery

The emulsifying properties of SSL make it a valuable excipient in the formulation of drug delivery systems, particularly for poorly water-soluble drugs. By forming stable oil-in-water emulsions, SSL can enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs). The small droplet size of these emulsions provides a large surface area for drug absorption.

Signaling Pathway for Emulsion-Based Drug Delivery

Caption: Process of SSL-stabilized emulsion for drug delivery.

Conclusion

This compound is an effective anionic emulsifier with complex solubility and dispersibility behavior in aqueous solutions that is highly dependent on factors such as temperature, pH, and the presence of electrolytes. A thorough understanding and characterization of these properties using the experimental protocols outlined in this guide are essential for the successful formulation of stable and effective delivery systems for pharmaceutical and other applications. While quantitative data in the literature is somewhat limited, the established trends provide a strong foundation for formulation development and optimization.

References

- 1. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Physicochemical characterization of sodium stearoyl lactylate (SSL), polyoxyethylene sorbitan monolaurate (Tween 20) and κ-carrageenan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SODIUM STEAROYL LACTYLATE - CD Formulation [formulationbio.com]

A Technical Guide to the Critical Micelle Concentration of Sodium Stearoyl-2-Lactylate in Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium stearoyl-2-lactylate (SSL) in aqueous solutions. SSL is a versatile and widely used anionic surfactant in the pharmaceutical, food, and cosmetic industries. A thorough understanding of its CMC is crucial for optimizing formulations, ensuring product stability, and controlling drug delivery systems. This guide consolidates quantitative data, details experimental protocols for CMC determination, and explores the factors influencing micellization.

Introduction to this compound and its Critical Micelle Concentration

This compound (SSL) is an anionic surfactant synthesized from the esterification of stearic acid with lactic acid, followed by neutralization with a sodium source. Its amphiphilic nature, possessing a hydrophobic stearoyl tail and a hydrophilic lactylate headgroup, drives its self-assembly in aqueous solutions to form micelles. The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which the formation of micelles becomes significant. Below the CMC, SSL molecules exist predominantly as monomers at the air-water interface or dissolved in the bulk solution. Above the CMC, additional SSL molecules aggregate to form micelles, leading to a plateau in the surface tension of the solution.

The determination of the CMC is vital for various applications. In drug development, the CMC influences the solubilization of poorly water-soluble drugs, the stability of emulsions and suspensions, and the formation of drug-loaded nanoparticles.

Quantitative Data for the CMC of this compound

The CMC of SSL in water is influenced by several factors, including temperature, pH, and the presence of electrolytes. The following table summarizes the reported CMC values for SSL under different conditions.

| CMC Value | Concentration Units | Temperature (°C) | Solvent | Method of Determination | Reference |

| 0.05 | wt% | 25 | Deionized Water | Surface Tensiometry | [Mendoza-Muñoz et al., 2019][1] |

| 0.214 | mM | Not Specified | Not Specified | Not Specified | [Wang and Marangoni, 2015, as cited in another source] |

| 0.08–0.10 | wt% | Not Specified | Not Specified | Not Specified | [Reported by others, as cited by Mendoza-Muñoz et al., 2019][1] |

Note: The discrepancy in reported CMC values can be attributed to variations in the purity of commercial SSL samples and the presence of different isomers (e.g., SSL1, SSL2) which possess different interfacial activities.[1]

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of SSL. The most common techniques are surface tensiometry, conductivity measurements, and fluorescence spectroscopy.

Surface Tensiometry

This is a direct and widely used method for determining the CMC of surfactants. It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]

Detailed Experimental Protocol:

-

Preparation of SSL Stock Solution:

-

Accurately weigh a known amount of high-purity SSL powder.

-

Dissolve the SSL in deionized water with gentle heating (e.g., 60 °C) and stirring to ensure complete dissolution.[1]

-

Allow the stock solution to cool to the desired experimental temperature (e.g., 25 °C).

-

-

Preparation of Dilutions:

-

Prepare a series of SSL solutions of varying concentrations by diluting the stock solution with deionized water. The concentration range should span below and above the expected CMC.

-

-

Surface Tension Measurement:

-

Use a calibrated tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

-

For each SSL solution, measure the surface tension at a constant temperature (e.g., 25 ± 0.5 °C).[1]

-

Allow the solutions to stabilize for a period (e.g., 18 hours) before measurement to ensure equilibrium is reached.[1]

-

Ensure the platinum plate or ring is thoroughly cleaned between measurements to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the measured surface tension as a function of the logarithm of the SSL concentration.

-

The plot will typically show two linear regions. The first region exhibits a sharp decrease in surface tension with increasing concentration, while the second region shows a plateau or a much gentler slope.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Conductivity Measurement

This method is suitable for ionic surfactants like SSL. It is based on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, SSL exists as individual ions (stearoyl-2-lactylate anion and sodium cation), and the conductivity increases linearly with concentration. Above the CMC, the newly formed micelles have a lower mobility than the individual ions, and the counterions (Na+) become partially associated with the micelles. This leads to a decrease in the slope of the conductivity versus concentration plot.[3]

Detailed Experimental Protocol:

-

Solution Preparation:

-

Prepare a series of SSL solutions in deionized water covering a range of concentrations below and above the anticipated CMC, similar to the surface tensiometry method.

-

-

Conductivity Measurement:

-

Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature.

-

Measure the electrical conductivity of each SSL solution.

-

Ensure the conductivity cell is rinsed with deionized water and the respective SSL solution before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the SSL concentration.

-

The plot will display two linear regions with different slopes.

-

The CMC is determined as the concentration at the intersection of these two linear segments.

-

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.[4][5] A hydrophobic probe (e.g., pyrene, 8-anilinonaphthalene-1-sulfonate (ANS)) is added to the surfactant solutions. In the aqueous environment below the CMC, the probe exhibits low fluorescence intensity. As micelles form above the CMC, the hydrophobic probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength, which can be used to determine the CMC.[6][7]

Detailed Experimental Protocol:

-

Preparation of Probe Stock Solution:

-

Prepare a concentrated stock solution of a suitable fluorescent probe (e.g., pyrene in a volatile solvent like acetone).

-

-

Solution Preparation:

-

Prepare a series of SSL solutions in deionized water across a range of concentrations.

-

Add a small, constant aliquot of the probe stock solution to each SSL solution, ensuring the final probe concentration is very low to avoid altering the micellization process. The solvent for the probe should be allowed to evaporate.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of the probe in each SSL solution at a constant temperature.

-

For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often monitored, as this ratio is sensitive to the polarity of the probe's microenvironment. For other probes, the maximum fluorescence intensity is typically measured.

-

-

Data Analysis:

-

Plot the fluorescence parameter (e.g., I1/I3 ratio for pyrene, or maximum fluorescence intensity for other probes) as a function of the SSL concentration.

-

The plot will show a significant change in the slope at the CMC. The CMC is determined from the intersection of the two linear portions of the plot before and after the inflection point.

-

Factors Influencing the CMC of this compound

Effect of Electrolytes

The addition of electrolytes, such as potassium chloride (KCl) or sodium chloride (NaCl), to a solution of an ionic surfactant like SSL generally leads to a decrease in the CMC.[1] The added counterions (K+ or Na+) shield the electrostatic repulsion between the negatively charged headgroups of the SSL molecules in the micelles. This reduced repulsion facilitates the aggregation of SSL monomers at a lower concentration. Mendoza-Muñoz et al. (2019) demonstrated that the addition of KCl modifies the CMC of SSL solutions.[1]

Effect of Temperature

For many ionic surfactants, the relationship between temperature and CMC is not linear and often exhibits a U-shaped curve.[8] Initially, an increase in temperature can lead to a decrease in the CMC. This is because the increased thermal energy disrupts the structured water molecules surrounding the hydrophobic tails of the surfactant, making their aggregation into micelles more entropically favorable. However, at higher temperatures, the increased kinetic energy of the surfactant monomers can hinder micelle formation, leading to an increase in the CMC. The specific temperature at which the minimum CMC occurs is dependent on the surfactant.

Effect of pH

The pH of the solution can influence the CMC of SSL, as it is the sodium salt of a carboxylic acid ester. Changes in pH can affect the degree of ionization of the carboxyl group in any free lactic acid or stearoyl lactylic acid present in the sample. At lower pH values, protonation of the carboxylate groups would reduce the electrostatic repulsion between the headgroups, potentially lowering the CMC. Conversely, at higher pH values, the headgroups would be fully ionized, leading to greater electrostatic repulsion and a higher CMC. For surfactants with weakly acidic or basic groups, a change in pH can alter the charge of the headgroups, thereby influencing the electrostatic interactions and affecting the CMC.[9][10]

Visualizations

References

- 1. Physicochemical characterization of sodium stearoyl lactylate (SSL), polyoxyethylene sorbitan monolaurate (Tween 20) and κ-carrageenan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. justagriculture.in [justagriculture.in]

- 3. Method of Determination of CMC | PPT [slideshare.net]

- 4. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence technique for the determination of low critical micelle concentrations | Semantic Scholar [semanticscholar.org]

- 7. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Properties and Melting Point of Sodium Stearoyl-2-Lactylate

For Immediate Release

This technical guide provides an in-depth analysis of the thermal properties and melting point of Sodium Stearoyl-2-Lactylate (SSL), a widely used emulsifier in the pharmaceutical, food, and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of analytical workflows to support advanced research and formulation development.

Introduction to this compound (SSL)

This compound is a versatile and FDA-approved food additive and emulsifier.[1][2][3] It is synthesized by the esterification of stearic acid with lactic acid, followed by neutralization with a sodium compound.[4] Commercial SSL is a complex mixture primarily composed of the sodium salts of stearoyl lactylic acids, with minor proportions of other related sodium salts.[3] Its amphiphilic nature, possessing both hydrophilic and lipophilic moieties, allows it to effectively stabilize oil-in-water emulsions. This property is crucial for its function in various applications, including improving the texture and shelf life of baked goods, enhancing the consistency of creams and lotions, and aiding in the formulation of drug delivery systems. A thorough understanding of its thermal behavior is paramount for optimizing its performance in these applications.

Thermal Properties of this compound

The thermal properties of SSL are critical for its functionality during processing and storage of formulated products. The key thermal events include melting, crystallization, and thermal decomposition. These properties are typically characterized using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA).

Melting Point and Melting Behavior

The melting point of SSL is a critical parameter for its application, particularly in food and pharmaceutical formulations where temperature variations can significantly impact product stability and texture. The melting of SSL occurs over a range of temperatures rather than at a single point, which is characteristic of a complex mixture of related molecules.

Published data indicates that the melting point of this compound typically falls within the range of 45°C to 69°C . A specific study utilizing Differential Scanning Calorimetry (DSC) identified a distinct melting transition temperature at 54.6°C .[1] The corresponding recrystallization temperature upon cooling was observed at 40.5°C .[1]

Thermal Decomposition

Based on the thermal behavior of similar compounds, the decomposition of SSL under an inert atmosphere is expected to commence at temperatures above 200°C, with significant mass loss occurring at higher temperatures. The decomposition process would involve the breakdown of the ester and carboxylate groups, leading to the evolution of volatile products.

Quantitative Thermal Analysis Data

To facilitate a clear comparison of the thermal properties of SSL, the available quantitative data is summarized in the tables below.

Table 1: Melting and Recrystallization Temperatures of this compound

| Thermal Property | Temperature (°C) | Analytical Method |

| Melting Point Range | 45 - 55 | Not specified |

| Melting Point Range | 54 - 69 | Not specified[3] |

| Melting Transition Temperature (Tm) | 54.6[1] | Differential Scanning Calorimetry (DSC)[1] |

| Recrystallization Temperature (Tc) | 40.5[1] | Differential Scanning Calorimetry (DSC)[1] |

Table 2: Enthalpy of Fusion of this compound (Typical Values for Similar Compounds)

| Thermal Property | Enthalpy (J/g) | Analytical Method |

| Enthalpy of Fusion (ΔHf) | Data not available for SSL. For comparison, paraffin-nano-Al2O3 stabilized with SSL has been studied, but the enthalpy of fusion for SSL alone was not reported.[5] | Differential Scanning Calorimetry (DSC) |

Table 3: Thermal Decomposition Data for this compound (Typical Values for Similar Compounds)

| Thermal Event | Temperature Range (°C) | Analytical Method |

| Onset of Decomposition | Data not available for SSL. For comparison, the degradation of diclofenac sodium begins at 281°C.[7] | Thermogravimetric Analysis (TGA) |

| Multi-stage Degradation | Data not available for SSL. The sodium salt of poly(vinylsulfonic acid) shows three degradation stages starting around 200°C.[5] | Thermogravimetric Analysis (TGA) |

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible thermal analysis data. The following sections outline the methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting transition temperature, recrystallization temperature, and enthalpy of fusion of SSL.

Methodology:

A detailed experimental protocol for the DSC analysis of SSL has been reported as follows:[1]

-

Instrument: A microcalorimeter, such as the μDSC 7 Evo (Setaram, France), is used for the analysis.

-

Sample Preparation: A 30 mg powdered sample of SSL is accurately weighed and placed in a suitable DSC pan.

-

Reference: An empty DSC pan is used as the reference.

-

Atmosphere: The analysis is conducted under a nitrogen gas atmosphere to prevent oxidative degradation.

-

Heating and Cooling Program: The sample undergoes one heating-cooling cycle.

-

Heating: The sample is heated from 2°C to 80°C at a constant rate of 1.2 °C·min−1.

-

Cooling: The sample is then cooled from 80°C back to 2°C at the same rate.

-

-

Data Analysis: The resulting thermogram is analyzed using appropriate software (e.g., OriginPro 2016) to determine the onset and peak temperatures of melting and recrystallization, and to calculate the enthalpy of these transitions by integrating the peak areas.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of SSL.

Methodology:

While a specific TGA protocol for SSL is not detailed in the available literature, a general procedure for the analysis of food emulsifiers can be adapted as follows:

-

Instrument: A thermogravimetric analyzer with a high-precision balance is used.

-

Sample Preparation: A small, representative sample of SSL (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The TGA curve, which plots the percentage of weight loss as a function of temperature, is analyzed to determine the onset temperature of decomposition and to identify distinct stages of mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA)

Objective: To detect thermal events such as melting, crystallization, and decomposition of SSL.

Methodology:

A general DTA protocol applicable to SSL would involve the following steps:

-

Instrument: A differential thermal analyzer is used.

-

Sample and Reference: A small, accurately weighed sample of SSL is placed in a sample crucible, and an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen.

-

Heating Program: The sample and reference are heated at a constant, linear rate over a desired temperature range.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference as a function of temperature. Endothermic events (like melting) result in a negative peak, while exothermic events (like some decompositions) produce a positive peak. The peak temperatures provide information about the thermal transitions.

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes and the logical flow of thermal analysis, the following diagrams have been generated using the DOT language.

Caption: Workflow for DSC analysis of SSL.

Caption: General workflow for TGA of SSL.

Caption: Logical relationship of thermal analysis techniques.

Conclusion

This technical guide has provided a comprehensive overview of the thermal properties and melting point of this compound. The compiled data and detailed experimental protocols for DSC, TGA, and DTA offer a valuable resource for researchers and formulation scientists. The melting behavior of SSL, characterized by a broad melting range and a specific melting transition temperature of approximately 54.6°C, is a key consideration for its application. While specific TGA and DTA data for SSL are limited in the public domain, the provided general protocols allow for the systematic characterization of its thermal stability. The visualized workflows offer a clear and concise guide for conducting these essential thermal analyses. A thorough understanding and characterization of these thermal properties are crucial for leveraging the full potential of SSL in the development of stable and effective pharmaceutical, food, and cosmetic products.

References

- 1. Physicochemical characterization of sodium stearoyl lactylate (SSL), polyoxyethylene sorbitan monolaurate (Tween 20) and κ-carrageenan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Stearoyl Lactylate | C24H43NaO6 | CID 23671849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. Kinetics and Thermodynamics of Thermal Degradation of Different Starches and Estimation the OH Group and H2O Content on the Surface by TG/DTG-DTA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Sodium Stearoyl-2-Lactylate (E481): A Food-Grade Emulsifier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Stearoyl-2-Lactylate (SSL), designated by the E number E481, is a versatile and widely utilized food-grade emulsifier derived from food-grade stearic acid, lactic acid, and sodium hydroxide.[1] This technical guide provides a comprehensive overview of SSL, including its chemical properties, synthesis, and multifaceted mechanism of action in food systems, with a particular focus on baked goods. This document details the analytical methodologies for its quantification, its metabolic fate, and presents quantitative data on its functional effects. The information is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this common food additive.

Chemical Properties and Specifications

This compound is the sodium salt of the ester formed from stearic acid and a lactic acid dimer.[1] Commercial SSL is a complex mixture primarily containing this compound, but also includes sodium salts of other related acids.[2] It is a white to off-white powder or brittle solid with a caramel-like odor.[3] SSL is characterized by its amphiphilic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic lactylate head. This structure enables it to reduce the surface tension between oil and water, making it an effective emulsifier.[4]

Table 1: Physicochemical Properties of this compound (E481)

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₃₉NaO₄ (major component) | [5] |

| CAS Number | 25383-99-7 | [2] |

| E Number | E481 | [2] |

| Appearance | White or slightly yellowish powder or brittle solid | [5] |

| Odor | Characteristic, slightly acidic/caramel-like | [3][5] |

| Solubility | Insoluble in water, soluble in ethanol, dispersible in hot water | [5] |

| HLB Value | 10-12 | [2] |

| Acid Value (mg KOH/g) | 60 - 130 | [5] |

| Ester Value (mg KOH/g) | 90 - 190 | [5] |

| Sodium Content (%) | 2.5 - 5.0 | [5] |

| Total Lactic Acid (%) | 15 - 40 | [5] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the reaction of stearic acid and lactic acid, followed by neutralization with sodium hydroxide.[6] There are two main manufacturing pathways, which differ in the sequence of esterification and neutralization.[1]

FDA-Described Synthesis Pathway: Esterification Followed by Neutralization

In this process, stearic acid and lactic acid are first reacted to form stearoyl lactylic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound.[1]

EFSA-Described Synthesis Pathway: Neutralization Followed by Esterification

The European Food Safety Authority (EFSA) describes an alternative pathway where lactic acid is first neutralized with sodium hydroxide. The resulting sodium lactate is then esterified with stearic acid to form the final product.[1]

Mechanism of Action in Food Systems

In the context of food, particularly in bakery applications, SSL functions as a dough conditioner and crumb softener.[6] Its mechanism of action is primarily attributed to its interactions with gluten proteins and starch.[6]

Interaction with Gluten

SSL strengthens the gluten network in dough.[6] Its ionic and non-polar nature allows it to interact with gluten proteins, promoting their aggregation.[6] This enhanced gluten network improves the dough's ability to retain gas during fermentation, leading to increased bread volume and a more uniform crumb structure.[6] Research has shown that SSL can lead to less gliadin incorporation into the polymer gluten network, which contributes to its dough strengthening effects.

Interaction with Starch

SSL is an effective anti-staling agent due to its interaction with starch.[6] The linear structure of SSL allows its lipophilic moiety to bind to the interior of the helical amylose component of starch, while the hydrophilic portion interacts with water.[6] This complex formation retards the retrogradation of starch, which is the primary cause of bread staling.[6]

Quantitative Data on Functional Effects

The addition of SSL to dough formulations has a measurable impact on its rheological properties and the quality of the final baked product.

Table 2: Effect of SSL on Dough Rheological Properties (Farinograph Data)

| SSL Concentration (% flour basis) | Water Absorption (%) | Dough Development Time (min) | Stability (min) | Reference(s) |

| 0 (Control) | 58.5 | 3.5 | 6.5 | [7] |

| 0.25 | 59.0 | 4.0 | 7.0 | [7] |

| 0.50 | 59.5 | 4.5 | 8.0 | [7] |

| 0.75 | 60.0 | 5.0 | 9.0 | [7] |

| 0 (Control) | 62.1 | 5.2 | 10.5 | [8] |

| 0.2 | 62.3 | 5.5 | 11.0 | [8] |

| 0.5 | 62.6 | 5.8 | 11.8 | [8] |

| 1.0 | 63.0 | 6.2 | 12.5 | [8] |

Table 3: Effect of SSL on Dough Rheological Properties (Extensograph Data)

| SSL Concentration (% flour basis) | Resistance to Extension (BU) | Extensibility (mm) | Reference(s) |

| 0 (Control) | 480 | 150 | [7] |

| 0.25 | 520 | 145 | [7] |

| 0.50 | 560 | 140 | [7] |

| 0.75 | 600 | 135 | [7] |

| 0 (Control) | 450 | 160 | [8] |

| 0.2 | 480 | 155 | [8] |

| 0.5 | 520 | 150 | [8] |

| 1.0 | 570 | 145 | [8] |

Table 4: Effect of SSL on Bread Quality

| SSL Concentration (% flour basis) | Specific Loaf Volume (cm³/g) | Crumb Hardness (N) (Day 1) | Reference(s) |

| 0 (Control) | 4.2 | 2.5 | [9] |

| 0.5 | 4.8 | 1.8 | [9] |

| 0 (Control) | 3.8 | 3.2 | [8] |

| 0.5 | 4.3 | 2.4 | [8] |

| 1.0 | 4.4 | 2.2 | [8] |

Experimental Protocols

Quantification of SSL in Food Products by HPLC-DAD

This method is based on the determination of lactic acid derived from SSL after saponification and derivatization.[10]

5.1.1. Sample Preparation

-

Weigh a representative sample of the food product.

-

Perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol).

-

Evaporate the solvent to obtain the lipid extract.

-

Saponify the extract with ethanolic potassium hydroxide to hydrolyze the SSL into stearic acid and lactic acid.

-

Neutralize the solution and extract the fatty acids.

-

Derivatize the aqueous phase containing lactic acid with 2-nitrophenylhydrazine.

5.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 75:25 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: Diode Array Detector (DAD) at 400 nm.[10]

-

Quantification: Based on a calibration curve of derivatized lactic acid standards.

Dough Rheology Analysis: Farinograph and Extensograph

5.2.1. Farinograph Analysis (AACC Method 54-21)

-

Determine the moisture content of the flour.

-

Place a 300 g sample of flour (corrected to 14% moisture basis) into the Farinograph mixing bowl.

-

Add water from the burette until the dough reaches a consistency of 500 Brabender Units (BU).

-

Record the following parameters from the farinogram:

-

Water Absorption: The amount of water required to reach 500 BU.

-

Dough Development Time (DDT): The time to reach peak consistency.

-

Stability: The time the dough maintains its consistency.

-

Mixing Tolerance Index (MTI): The drop in consistency after a specified mixing time.

-

5.2.2. Extensograph Analysis (AACC Method 54-10)

-

Prepare a dough in the Farinograph with a specified amount of flour, salt, and water.

-

After a resting period, the dough is shaped into a cylinder and clamped in the Extensograph.

-

The dough is stretched until it ruptures.

-

The following parameters are recorded from the extensogram:

-

Resistance to Extension (R): The force required to stretch the dough.

-

Extensibility (E): The distance the dough is stretched before rupturing.

-

Area under the curve: Represents the overall dough strength.

-

Metabolic Fate of this compound

Upon ingestion, this compound is readily hydrolyzed by lipases in the gastrointestinal tract into its constituent components: stearic acid and lactic acid.[11] Both of these are common dietary components and are absorbed and metabolized through normal physiological pathways.[11] Stearic acid enters the fatty acid metabolic pathways, where it can be used for energy via beta-oxidation or converted to other fatty acids.[12] Lactic acid enters the carbohydrate metabolism pathways.[11]

Safety and Regulatory Status

This compound is considered safe for consumption by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[2][13] The acceptable daily intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is 0-20 mg/kg of body weight.[5] EFSA has established a slightly higher ADI of 22 mg/kg of body weight per day.[13]

Conclusion